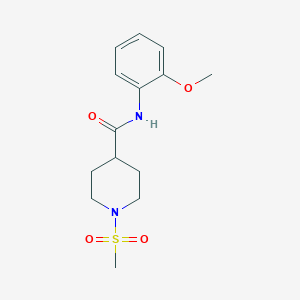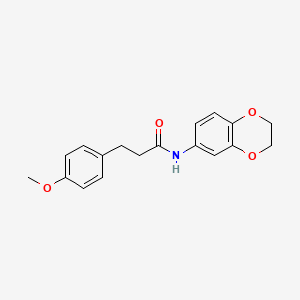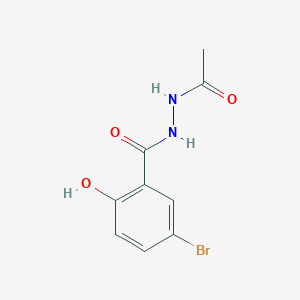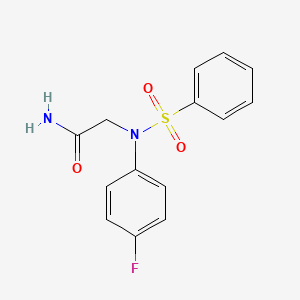![molecular formula C23H29N3O6S B5769575 ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5769575.png)
ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling and its inhibition has shown promising results in the treatment of B-cell malignancies and autoimmune diseases.
作用機序
Ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate works by inhibiting the activity of BTK, which is a key enzyme involved in B-cell receptor signaling. B-cell receptor signaling is essential for the survival and proliferation of B-cells, which are involved in the development of B-cell malignancies and autoimmune diseases. By inhibiting BTK, ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate blocks B-cell receptor signaling and induces apoptosis (cell death) in B-cells.
Biochemical and Physiological Effects
ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate has been shown to have a selective and potent inhibitory effect on BTK activity. This results in the inhibition of B-cell receptor signaling, which leads to the induction of apoptosis in B-cells. In addition, ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
実験室実験の利点と制限
The advantages of using ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate in lab experiments include its potency and selectivity for BTK, as well as its ability to induce apoptosis in B-cells. However, the limitations of using ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate include its potential toxicity and off-target effects, as well as the need for further research to determine its efficacy in clinical settings.
将来の方向性
There are several future directions for the use of ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate in the treatment of B-cell malignancies and autoimmune diseases. One potential direction is the development of combination therapies, which may enhance the efficacy of ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate and reduce the risk of resistance. Another direction is the investigation of ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate in other B-cell malignancies and autoimmune diseases, as well as in combination with other targeted therapies. Finally, further research is needed to determine the safety and efficacy of ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate in clinical settings.
合成法
The synthesis of ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate involves several steps, including the reaction of 2-ethoxyaniline with phenylsulfonyl chloride to form N-(2-ethoxyphenyl)-N-phenylsulfonamide. This intermediate is then treated with glycine and triphosgene to form N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine. The final step involves the reaction of N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine with piperazine and ethyl chloroformate to form ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate.
科学的研究の応用
Ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
ethyl 4-[2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-3-31-21-13-9-8-12-20(21)26(33(29,30)19-10-6-5-7-11-19)18-22(27)24-14-16-25(17-15-24)23(28)32-4-2/h5-13H,3-4,14-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXSEZZRAURFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)N2CCN(CC2)C(=O)OCC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetyl]piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)


![5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5769541.png)


![6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-[(6-bromo-1,3-benzodioxol-5-yl)methyl]oxime](/img/structure/B5769554.png)
![2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5769566.png)

